![molecular formula C18H13NO3 B13105576 [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- CAS No. 205243-92-1](/img/structure/B13105576.png)
[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione is a complex heterocyclic compound that belongs to the class of isoindole derivatives.
Métodos De Preparación
The synthesis of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions . One efficient method reported involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation .
Análisis De Reacciones Químicas
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler derivatives with fewer functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione can be compared with other isoindole derivatives, such as:
Phthalimides: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole derivatives: While indole derivatives also possess a fused ring system, they have different substitution patterns and biological properties.
The uniqueness of 1-phenyl-4,5-dihydro-[1,4]oxazepino[5,4-a]isoindole-2,7-dione lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
205243-92-1 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-phenyl-4,5-dihydro-[1,4]oxazepino[4,5-b]isoindole-2,7-dione |
InChI |
InChI=1S/C18H13NO3/c20-17-14-9-5-4-8-13(14)16-15(12-6-2-1-3-7-12)18(21)22-11-10-19(16)17/h1-9H,10-11H2 |
Clave InChI |
SAXLVZIOIDFJEY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(=C2N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


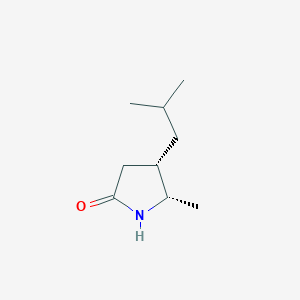
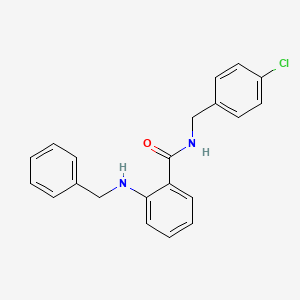
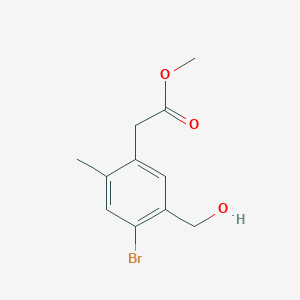
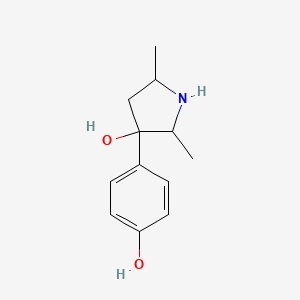
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
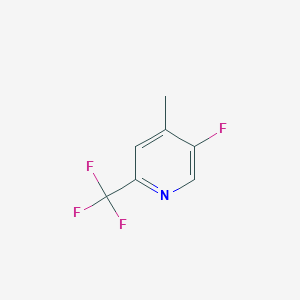
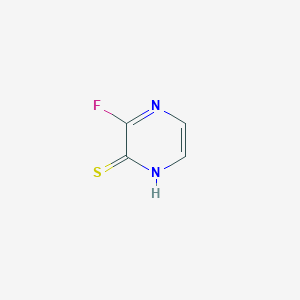


![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
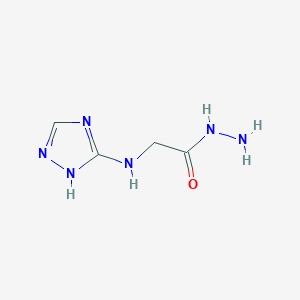
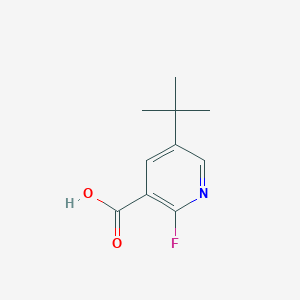
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)

